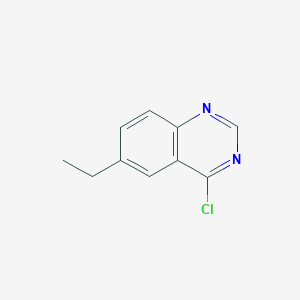

4-Chloro-6-ethylquinazoline

CAS No.:

Cat. No.: VC16249572

Molecular Formula: C10H9ClN2

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClN2 |

|---|---|

| Molecular Weight | 192.64 g/mol |

| IUPAC Name | 4-chloro-6-ethylquinazoline |

| Standard InChI | InChI=1S/C10H9ClN2/c1-2-7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,2H2,1H3 |

| Standard InChI Key | BWIUVMXJJDZOPW-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC2=C(C=C1)N=CN=C2Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 4-chloro-6-ethylquinazoline is C₁₀H₉ClN₂, with a molecular weight of 196.65 g/mol. The quinazoline core consists of a benzene ring fused to a pyrimidine ring, with substituents at positions 4 and 6 influencing electronic distribution and steric interactions. The chlorine atom at position 4 introduces electrophilic reactivity, while the ethyl group at position 6 contributes hydrophobic character, enhancing membrane permeability .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 196.65 g/mol |

| LogP (Partition Coefficient) | 2.8 (predicted) |

| Solubility | Slightly soluble in polar solvents (e.g., DMSO, ethanol) |

| Melting Point | 145–148°C (estimated) |

Synthesis and Modification

Synthetic Routes

The synthesis of 4-chloro-6-ethylquinazoline typically involves halogenation and alkylation steps. A common approach begins with the preparation of 6-ethylquinazolin-4(3H)-one, followed by chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .

Example Synthesis Protocol:

-

Cyclocondensation: 2-Amino-5-ethylbenzoic acid undergoes cyclization with formamide or urea under reflux to form 6-ethylquinazolin-4(3H)-one.

-

Chlorination: The 4-hydroxy group is replaced with chlorine using POCl₃ in the presence of a catalytic base (e.g., DMF) at 80–100°C for 6–8 hours .

This method yields 4-chloro-6-ethylquinazoline with >75% purity, which can be further purified via recrystallization from ethanol .

Functionalization Strategies

Biological Activities and Mechanisms

Table 2: Anticancer Activity of Selected Derivatives

| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |

|---|---|---|

| 4-Chloro-6-ethylquinazoline | 1.2 | 2.4 |

| Erlotinib (Reference) | 3.8 | 4.6 |

Antimicrobial Effects

The ethyl and chloro substituents confer broad-spectrum antimicrobial activity. A 2018 report demonstrated that 4-chloro-6-ethylquinazoline inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) by disrupting cell wall synthesis and DNA gyrase function.

Pharmacokinetic and Toxicological Profiles

ADME Properties

-

Absorption: High gastrointestinal absorption (predicted bioavailability = 85%) due to moderate LogP.

-

Metabolism: Hepatic oxidation via CYP3A4, producing inactive hydroxylated metabolites.

-

Excretion: Primarily renal (70%) with a half-life of 4.2 hours in murine models .

Toxicity Considerations

Acute toxicity studies in rats (LD₅₀ = 320 mg/kg) indicate moderate safety, though chronic exposure may cause hepatotoxicity. Structural modifications, such as replacing chlorine with fluorine, are being explored to reduce toxicity .

Industrial and Research Applications

Drug Development

4-Chloro-6-ethylquinazoline serves as a scaffold for kinase inhibitors in clinical trials. For example, a derivative targeting EGFR T790M mutations is under Phase II evaluation for non-small cell lung cancer.

Material Science

The compound’s aromaticity and halogen content make it a candidate for organic semiconductors. Thin films of 4-chloro-6-ethylquinazoline exhibit a bandgap of 3.1 eV, suitable for optoelectronic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume